molecular formula C9H9BrFN B8282412 N-cyclopropyl-3-bromo-4-fluoroaniline

N-cyclopropyl-3-bromo-4-fluoroaniline

Cat. No. B8282412
M. Wt: 230.08 g/mol
InChI Key: FLZMIDQMMUSDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-3-bromo-4-fluoroaniline is a useful research compound. Its molecular formula is C9H9BrFN and its molecular weight is 230.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-3-bromo-4-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-3-bromo-4-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-cyclopropyl-3-bromo-4-fluoroaniline

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

3-bromo-N-cyclopropyl-4-fluoroaniline

InChI

InChI=1S/C9H9BrFN/c10-8-5-7(3-4-9(8)11)12-6-1-2-6/h3-6,12H,1-2H2

InChI Key

FLZMIDQMMUSDMS-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=CC(=C(C=C2)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flame dried flask containing 60 ml of anhydrous ethyl ether was added 5.63 g (46.5 mmoles) of cyclopropylbromide, and then the mixture was cooled to -78° C. under a nitrogen atmosphere. Then, 27.4 ml (46.5 mmoles) of 1.75M t-butyllithium was added slowly. The mixture was then warmed to -40° C. Into another flame dried flask was placed 2.95 g (15.5 mmoles) of 3-bromo-4-fluoroaniline and 50 ml of anhydrous tetrahydrofuran. This mixture was also cooled to -78° C. under nitrogen atmosphere. Then, 9.7 ml (15.5 mmoles) of 1.6M n-butyllithium was added to the second mixture which was stirred at -78° C. for 25 minutes followed by the addition of 1.39 g (15.5 mmoles) of cuprous cyanide. The mixture was them warmed to -40° C., stirred for 30 minutes at -40° C. and then cooled to -78 ° C. Then, the anilinocuprate was added via inverse addition by a cannula to the cyclopropyllithium/ether solution at -78° C. The reaction mixture was warmed to room temperature and maintained at room temperature overnight followed by heating to 35° C. in an oil bath for about 9 hours. The mixture was cooled to -78° C., oxygen was added for 5 minutes and then 100 ml of 1:1 concentrated ammonium hydroxide/saturated ammonium chloride was added. The mixture was warmed to room temperature, and the organic layer was washed three times with 1:1 ammonium hydroxide/ammonium chloride and twice with saturated brine. The resulting solution was dried over anhydrous sodium sulfate, suction filtered, concentrated in vacuo and column chromatographed on silica gel (20% ethyl acetate/hexanes, 1% triethylamine) to give the title compound as two components [1.03 g (28.9% yield) and 1.30 g (44.1%) yield].
Quantity
5.63 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
27.4 mL
Type
reactant
Reaction Step Three
Quantity
2.95 g
Type
reactant
Reaction Step Four
Quantity
9.7 mL
Type
reactant
Reaction Step Five
[Compound]
Name
cuprous cyanide
Quantity
1.39 g
Type
reactant
Reaction Step Six
[Compound]
Name
anilinocuprate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
cyclopropyllithium ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
100 mL
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Yield
28.9%

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